molecular formula C20H32O3 B163579 11(R)-Hete CAS No. 73347-43-0

11(R)-Hete

Cat. No. B163579
CAS RN: 73347-43-0
M. Wt: 320.5 g/mol
InChI Key: GCZRCCHPLVMMJE-WXMXURGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11(R)-Hete is a bioactive lipid mediator that is known to play an important role in numerous physiological processes. 11(R)-Hete, also known as 11-hydroxy-eicosatetraenoic acid, is a metabolite of arachidonic acid (AA) and is a member of the hydroxyeicosatetraenoic acid (HETE) family of oxygenated fatty acids. 11(R)-Hete is produced by various cell types and acts as an important mediator of inflammation and immune responses. It is also known to be involved in the regulation of cell proliferation, apoptosis, and cell migration. In addition, 11(R)-Hete has been shown to be involved in the regulation of blood pressure, vascular tone, and cardiovascular homeostasis.

Scientific Research Applications

Hydra Vulgaris Research

Research on Hydra vulgaris has demonstrated the role of 11(R)-HETE in the control of body pattern, head and tentacle regeneration, and bud formation. In vitro biosynthesis of hydroxyeicosatetraenoic acids (HETEs), including 11(R)-HETE, in hydroid cytosolic extracts has been observed. The study indicates that 11(R)-HETE and its enantiomers may be cellular regulators of regeneration in Hydra vulgaris (Di Marzo et al., 1993).

Sea Urchin Egg Research

In the sea urchin Strongylocentrotus purpuratus, 11(R)-HETE has been found to be biosynthesized in eggs. This study revealed insights into the biosynthesis mechanism, suggesting the involvement of a lipoxygenase pathway rather than a cytochrome P450 monooxygenase mechanism (Hawkins & Brash, 1989).

Synthetic Studies

Synthesis of 11R- and 11S-HETE and their hydroperoxide forms has been achieved, providing materials for further biological activity studies. These synthetic approaches are significant for understanding the structural and functional roles of these compounds (Just et al., 1983).

Antiproliferative Eicosanoid Research

11(R)-HETE has been identified as a significant cyclooxygenase-2-derived arachidonic acid metabolite in epithelial cells. A study revealed its conversion to 11-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase, indicating its role as an antiproliferative eicosanoid affecting endothelial cell proliferation (Liu et al., 2011).

Endothelial Cell Research

Research on mouse cerebromicrovascular endothelium showed differential metabolism of various HETE isomers, including 11(RS)-HETE. The study provided insights into the fate of these compounds in the brain, particularly in cerebral microvessels, and their role in brain injury (Giordano et al., 1992).

Hydra Magnipapillata Research

Cytosolic extracts of Hydra magnipapillata demonstrated the capability to convert arachidonic acid into 11-R-HETE, suggesting the co-localization of separate enantioselective lipoxygenase-like activities. This study also explored the role of these metabolites in the control of hydroid body pattern and asexual reproduction (Leitz et al., 1994).

Methodological Advances

Techniques for the enantioseparation of HETE isomers, including 11-HETE, by hydroxypropyl‐γ‐cyclodextrin‐modified micellar electrokinetic chromatography were developed. This method is effective for the separation and characterization of natural and synthetic HETEs, providing critical insights into their stereochemistry (Kodama et al., 2016).

properties

IUPAC Name

(5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZRCCHPLVMMJE-WXMXURGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318371
Record name 11(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11(R)-Hete

CAS RN

73347-43-0
Record name 11(R)-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73347-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11(R)-Hete
Reactant of Route 2
Reactant of Route 2
11(R)-Hete
Reactant of Route 3
Reactant of Route 3
11(R)-Hete
Reactant of Route 4
Reactant of Route 4
11(R)-Hete
Reactant of Route 5
Reactant of Route 5
11(R)-Hete
Reactant of Route 6
Reactant of Route 6
11(R)-Hete

Citations

For This Compound
133
Citations
V Di Marzo, M Ventriglia, E Mollo, M Mosca, G Cimino - Experientia, 1996 - Springer
… was also observed with homogenates of the Mediterranean gorgonian Paramuricea clavata, another non-prostaglandin-containing soft coral, thus suggesting that 11-R-HETE …
Number of citations: 14 link.springer.com
EJ Corey, J Kang - Journal of the American Chemical Society, 1981 - ACS Publications
The initial step in the biosynthesis of prostaglandins is the oxidation of arachidonic acid by the 11 (R)-lipoxygenase pathway to form the hydroperoxide 1, 11 (7?)-HPETE, or the …
Number of citations: 48 pubs.acs.org
SE Kim, TH Kim, MJ Kim, DK Oh - Journal of the American Oil …, 2022 - Wiley Online Library
Production of 11R‐hydroxyeicosatetraenoic acid from arachidonic acid by Escherichia coli cells expressing arachidonate 11R‐lipoxygenase from Nostoc sp. - Kim - 2022 - Journal of …
Number of citations: 2 aocs.onlinelibrary.wiley.com
DJ Hawkins, AR Brash - FEBS letters, 1989 - Wiley Online Library
11(R)‐Hydroxyeicosatetraenoic acid [11(R)‐HETE] and 12(R)‐HETE are biosynthesized by eggs of the sea urchin S. purpuratus. We report here the isolation of the 11(R)‐ and 12(R)‐…
Number of citations: 18 febs.onlinelibrary.wiley.com
S Hwa Lee, K Rangiah, MV Williams… - Chemical Research …, 2007 - ACS Publications
Rat intestinal epithelial cells that permanently express the cyclooxygenase-2 (COX-2) gene (RIES cells) were used to investigate COX-2-mediated arachidonic acid (AA) metabolism. A …
Number of citations: 46 pubs.acs.org
G Coffa, EM Hill - Lipids, 2000 - Wiley Online Library
Eicosanoid biosynthesis was investigated in mussel gonads by incubation of tissue homogenates with radiolabeled arachidonic acid and analysis of the products by radio‐high‐…
Number of citations: 27 aocs.onlinelibrary.wiley.com
X Liu, S Zhang, JS Arora, NW Snyder… - Chemical research in …, 2011 - ACS Publications
Previously, we established that 11(R)-hydroxy-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid (HETE) was a significant cyclooxygenase (COX)-2-derived arachidonic acid (AA) metabolite in …
Number of citations: 30 pubs.acs.org
M Rosolowsky, WB Campbell - Biochimica et Biophysica Acta (BBA)-Lipids …, 1996 - Elsevier
Endothelial cells release several factors which influence vascular tone, leukocyte function and platelet aggregation. Some of these factors are metabolites of arachidonic acid, most …
Number of citations: 196 www.sciencedirect.com
M Blum, I Dogan, M Karber, M Rothe… - Journal of Lipid …, 2019 - ASBMB
A chiral lipidomics approach was established for comprehensive profiling of regio- and stereoisomeric monoepoxy and monohydroxy metabolites of long-chain PUFAs as generated …
Number of citations: 24 www.jlr.org
SW Rowlinson, BC Crews, DC Goodwin… - Journal of Biological …, 2000 - ASBMB
The two isoforms of cyclooxygenase, COX-1 and COX-2, are acetylated by aspirin at Ser-530 and Ser-516, respectively, in the cyclooxygenase active site. Acetylated COX-2 is …
Number of citations: 97 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.